2-methyl-7-(4-methylpiperazino)-6H-thiochromeno[3,4-c]quinoline
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Description
2-methyl-7-(4-methylpiperazino)-6H-thiochromeno[3,4-c]quinoline is a useful research compound. Its molecular formula is C22H23N3S and its molecular weight is 361.51. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 2-methyl-7-(4-methylpiperazino)-6H-thiochromeno[3,4-c]quinoline, also known as 4-methyl-11-(4-methylpiperazin-1-yl)-8-thia-12-azatetracyclo[8.8.0.0{2,7}.0Quinoline derivatives have been known to exhibit a broad spectrum of bioactivities . They have been used as scaffolds for drug development, exhibiting antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Mode of Action
Quinoline derivatives have been known to exhibit their activity through different mechanisms of action . For instance, some quinoline derivatives have been found to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Biochemical Pathways
Quinoline derivatives have been known to interact with various biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific structures .
Result of Action
Quinoline derivatives have been known to exhibit various biological activities, such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Properties
IUPAC Name |
2-methyl-7-(4-methylpiperazin-1-yl)-6H-thiochromeno[3,4-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3S/c1-15-7-8-20-17(13-15)21-16-5-3-4-6-19(16)23-22(18(21)14-26-20)25-11-9-24(2)10-12-25/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJUPUPOSCJQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=C2C4=CC=CC=C4N=C3N5CCN(CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.